molecular formula C14H21N3O4 B2746250 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid CAS No. 2377032-38-5

4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid

Cat. No. B2746250
CAS RN: 2377032-38-5
M. Wt: 295.339
InChI Key: DGLSUWOUZVRCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid” is an organic compound . It is used as an intermediate in organic synthesis and pharmaceutical processes .


Molecular Structure Analysis

The molecular formula of the compound is C14H21N3O4. The structure includes a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Contribution of Knoevenagel Condensation Products in Anticancer Research

Knoevenagel condensation, a reaction that generates α, β‐unsaturated ketones/carboxylic acids, has been instrumental in developing molecules with significant anticancer activity. This process, applied to various pharmacophoric aldehydes and active methylenes, has led to a library of compounds demonstrating remarkable efficacy against different cancer targets. These targets include DNA, microtubules, and various kinases, indicating the potential of Knoevenagel condensation products in drug discovery for cancer treatment (Tokala, Bora, & Shankaraiah, 2022).

Potential in CNS Drug Development

Research has identified functional chemical groups, including pyrazole, which may serve as lead molecules for synthesizing compounds with potential Central Nervous System (CNS) activity. Such compounds have been associated with effects ranging from depression and euphoria to convulsion, underscoring the significance of these chemical groups in developing new CNS drugs (Saganuwan, 2017).

Role in Synthesizing Heterocycles

The chemistry of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones has been pivotal in synthesizing various heterocycles, including pyrazolo-imidazoles and spiropyrans. These compounds' reactivity and versatility highlight their utility as building blocks for generating pharmacologically relevant heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Exploration of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring, present in numerous synthetic molecules, is recognized for its ability to effectively bind with various enzymes and receptors, eliciting a range of bioactivities. This structural feature makes 1,3,4-oxadiazole derivatives subjects of intense research, contributing to their therapeutic potential across a spectrum of diseases, including cancer, bacterial infections, and neuropathic pain (Verma et al., 2019).

Pyrazole Carboxylic Acid in Biological Applications

Pyrazole carboxylic acid derivatives have been emphasized for their wide-ranging biological activities, such as antimicrobial, anticancer, and antifungal effects. These derivatives highlight the importance of the pyrazole carboxylic acid scaffold in medicinal chemistry, offering insights into their synthesis and biological applications. This review underlines the potential of these compounds as guides for medicinal chemistry efforts (Cetin, 2020).

properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-6-4-5-9(8-17)10-7-15-16-11(10)12(18)19/h7,9H,4-6,8H2,1-3H3,(H,15,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLSUWOUZVRCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=C(NN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid

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